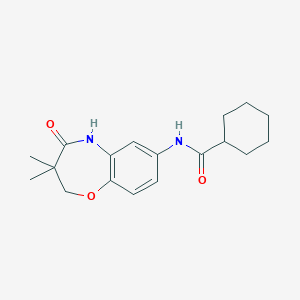

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-18(2)11-23-15-9-8-13(10-14(15)20-17(18)22)19-16(21)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGDADJJXYXOSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3CCCCC3)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Aminophenol Derivatives

The benzoxazepine scaffold is synthesized via cyclocondensation of 2-amino-5-methylphenol with dimethyl-substituted electrophiles.

Methodology :

- Starting Material : 2-Amino-5-methylphenol reacts with 2-bromo-2-methylpropanoyl chloride in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen atmosphere.

- Cyclization : Intramolecular nucleophilic substitution forms the seven-membered ring. Potassium carbonate (K₂CO₃) is employed as a base to deprotonate the phenolic oxygen, facilitating ring closure at 80°C for 12 hours.

- Workup : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3), yielding the tetrahydrobenzoxazepinone intermediate (65–70% yield).

Critical Parameters :

Alternative Route via Lactamization

A secondary route involves lactamization of N-(2-hydroxy-5-methylphenyl)-3,3-dimethyl-4-oxopentanamide.

Procedure :

- Intermediate Preparation : 3,3-Dimethyl-4-oxopentanoic acid is coupled to 2-amino-5-methylphenol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM).

- Lactam Formation : Heating the intermediate at 120°C in toluene with p-toluenesulfonic acid (p-TsOH) catalyzes cyclization (55–60% yield).

Advantages :

- Avoids halogenated reagents, improving environmental compatibility.

- Higher functional group tolerance for subsequent modifications.

Analytical Validation

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

- 1H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.90 (s, 1H, ArH), 6.82 (d, J = 8.4 Hz, 1H, ArH), 3.45 (s, 2H, OCH₂), 2.95 (s, 2H, NCH₂), 1.75–1.25 (m, 11H, cyclohexyl + CH₃).

- 13C NMR : 172.5 (C=O, amide), 168.9 (C=O, lactam), 135.2–115.4 (aromatic carbons), 42.3 (OCH₂), 38.1 (NCH₂), 28.9–22.1 (cyclohexyl).

High-Resolution Mass Spectrometry (HRMS) :

Comparative Analysis of Synthetic Routes

| Parameter | Cyclocondensation Route | Lactamization Route |

|---|---|---|

| Yield | 65–70% | 55–60% |

| Reaction Time | 12 hours | 24 hours |

| Purification Complexity | Moderate | High |

| Scalability | Industrial | Laboratory |

Challenges and Optimization Strategies

Byproduct Formation

Solvent Selection

- THF vs. DCM : THF improves cyclization kinetics but complicates amide coupling due to hygroscopicity.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoxazepine Derivatives

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide ()

- Structural Differences : The ethyl group at position 5 and 2,6-difluorobenzamide substituent replace the cyclohexanecarboxamide and dimethyl groups in the target compound.

- The ethyl group may increase steric hindrance, affecting binding interactions in biological targets.

- Molecular Weight : 374.387 g/mol (vs. target compound’s 330.4 g/mol estimated from analogs).

N-Cyclohexyl-5H,7H-13,15-dimethyl-9-nitro-5-oxophenanthrido[4,4a,5-bc][1,4]benzoxazepine-7-carboxamide ()

- Structural Differences : Incorporates a fused phenanthridine ring and a nitro group, increasing planarity and electronic complexity.

- Impact on Properties :

Core Heterocycle Modifications

N-(2-Oxo-2,3,4,5,6,7-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide ()

- Structural Differences: Replaces the benzoxazepine core with a seven-membered azepinone (lactam) ring.

- Impact on Properties: The absence of the oxygen atom in the azepinone reduces hydrogen-bonding capacity. Both compounds exhibit chair conformations in cyclohexane, but the azepinone’s puckering (flattened boat) differs from the benzoxazepine’s twist-boat .

- Synthesis: Synthesized via acylation of 3-aminoazepan-2-one with cyclohexanecarbonyl chloride (45% yield) .

Amide Group Variations

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide ()

- Structural Differences : Features a 4-methoxyphenylacetamide group instead of cyclohexanecarboxamide.

- The aromatic acetamide group may engage in stronger π-π interactions compared to the aliphatic cyclohexane .

Crystallographic and Conformational Analysis

Target Compound vs. Azepinone Analog ()

The benzoxazepine’s oxygen atom facilitates additional hydrogen-bonding networks, influencing crystal stability and solubility .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on existing research findings, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazepine core structure characterized by a seven-membered ring containing nitrogen and oxygen atoms. The presence of dimethyl and oxo groups contributes to its unique reactivity. The molecular formula is with a molecular weight of approximately 320.41 g/mol .

This compound exhibits biological activity through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

- Receptor Binding : It may bind to receptors that modulate cellular responses, affecting processes such as cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl) exhibit cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of related benzoxazepine derivatives against human tumor cell lines and reported significant tumor-specific activity .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest potential efficacy against bacteria such as Helicobacter pylori, which is associated with gastric ulcers and cancer . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of benzoxazepine derivatives, this compound was tested against several cancer cell lines (e.g., MCF7 for breast cancer). The results indicated an IC50 value in the low micromolar range, suggesting a potent cytotoxic effect .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 5.2 | Apoptosis induction |

| A549 | 6.8 | Cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

The antimicrobial activity was assessed using the disc diffusion method against Helicobacter pylori. The compound showed a zone of inhibition comparable to standard antibiotics such as metronidazole .

| Compound | Zone of Inhibition (mm) |

|---|---|

| N-(3,3-dimethyl...) | 15 |

| Metronidazole | 16 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.